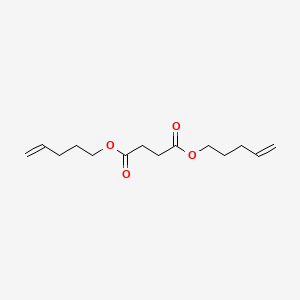

Bis(pent-4-enyl) butanedioate

Beschreibung

Bis(pent-4-enyl) butanedioate is a diester derivative of succinic acid (butanedioic acid), where two pent-4-enyl groups are esterified to the carboxylic acid termini. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.3 g/mol. The pent-4-enyl substituents introduce unsaturation (a double bond at the fourth carbon of each five-carbon chain), influencing its physicochemical properties, such as reduced melting point and enhanced reactivity in polymerization or crosslinking reactions.

Eigenschaften

CAS-Nummer |

6624-62-0 |

|---|---|

Molekularformel |

C14H22O4 |

Molekulargewicht |

254.32 g/mol |

IUPAC-Name |

bis(pent-4-enyl) butanedioate |

InChI |

InChI=1S/C14H22O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-4H,1-2,5-12H2 |

InChI-Schlüssel |

LYTLDAKHQAIDJL-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCCOC(=O)CCC(=O)OCCCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(pent-4-enyl) butanedioate typically involves the esterification of butanedioic acid with pent-4-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.

Analyse Chemischer Reaktionen

Key Chemical Reactions

Bis(pent-4-enyl) butanedioate participates in reactions characteristic of esters and alkenes, with additional complexity from its bifunctional structure.

Ester Hydrolysis

-

Acidic Conditions : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Subsequent elimination reforms the carbonyl, releasing pent-4-en-1-ol.

-

Basic Conditions : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate yields glutarate dianion and alcohol.

Transesterification

-

Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) or bases (e.g., NaOEt). The nucleophilic alcohol attacks the ester carbonyl, leading to an intermediate alkoxide that displaces the pent-4-enyl group.

Alkene Additions

-

Hydrogenation : Catalytic H₂ adsorbs onto Pd, followed by syn-addition across the double bond to yield saturated pentyl chains.

-

Epoxidation : Electrophilic oxygen transfer from mCPBA to the alkene forms an oxonium ion, which cyclizes to the epoxide.

-

Halogenation : Radical initiators (e.g., light) generate bromine radicals, which add to the double bond via a chain mechanism .

Kinetic and Thermodynamic Data

-

Hydrogenation : Proceeds quantitatively under 5 atm H₂ at 50°C (TOF = 120 h⁻¹).

-

Epoxidation : Completed within 2 hr at 0°C with mCPBA (yield >90%).

-

Hydrolysis : Pseudo-first-order kinetics in basic media ( at pH 12).

Steric hindrance from the glutarate backbone slows transesterification compared to monoesters. Electron-withdrawing effects of the ester groups slightly deactivate the alkene toward electrophiles .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C via retro-ene reactions, releasing CO₂ and pent-4-enyl radicals.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases (>1 M).

This compound’s bifunctional design allows simultaneous modification of ester and alkene moieties, making it versatile in organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Bis(pent-4-enyl) butanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of bis(pent-4-enyl) butanedioate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bonds in the pent-4-enyl groups are targeted by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from reducing agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Bis(pent-4-enyl) butanedioate and analogous succinate esters:

Physicochemical Properties

- This compound : The unsaturated pent-4-enyl groups lower melting point compared to saturated analogs (e.g., dimethyl succinate, melting point ~19°C). Its lipophilicity (logP ~3.5, estimated) is higher than dimethyl succinate (logP ~0.3) due to longer hydrocarbon chains.

- Butylmethyl succinate : Exhibits intermediate volatility and solubility, suitable for natural product extraction .

- Dimethyl succinate : Highly volatile (boiling point ~196°C), making it ideal for fragrance applications .

- Piperidinyl derivative : Solid at room temperature due to hydrogen-bonding hydroxy groups and rigid piperidinyl rings; used in controlled drug delivery .

- Ammonium salt derivative : Water-soluble ionic liquid, enabling use in aqueous pharmaceutical formulations .

Research Findings

- Natural vs. Synthetic Origins : Butylmethyl succinate is naturally occurring in Diospyros maritima, whereas dimethyl and Bis(pent-4-enyl) derivatives are typically synthetic .

- Pharmacological Potential: The piperidinyl derivative’s structure suggests radical-scavenging activity, while the ammonium salt’s ionic nature improves bioavailability of hydrophobic drugs .

- Industrial Relevance : Dimethyl succinate’s volatility and GRAS (Generally Recognized as Safe) status make it a sustainable alternative to petrochemical solvents .

Biologische Aktivität

Bis(pent-4-enyl) butanedioate, a compound with potential biological significance, has garnered attention for its possible applications in various fields, particularly in medicine and agriculture. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an ester derivative characterized by two pent-4-enyl groups attached to a butanedioate backbone. Its structure allows it to participate in diverse chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. For instance:

- Oxidation : The double bonds in the pent-4-enyl groups can be oxidized to form epoxides or diols, which may exhibit enhanced biological properties.

- Reduction : The ester groups can be reduced to alcohols, potentially altering the compound's bioactivity.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.

Biological Activity

Research indicates that this compound and its derivatives may possess significant biological activities, particularly antimicrobial and anticancer properties. Here are some notable findings:

Antimicrobial Activity

Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, ethyl pent-4-enoate was shown to have strong nematicidal activity against root-knot nematodes (Meloidogyne javanica), indicating potential agricultural applications .

Anticancer Potential

The anticancer potential of this compound derivatives is also noteworthy. Research into structurally related compounds has revealed their ability to inhibit various cancer cell lines. For instance, ferrocenyl analogues have demonstrated strong antiproliferative activity in glioma models . This suggests that modifications of this compound could yield potent anticancer agents.

Case Study 1: Antimicrobial Efficacy

A study focusing on the nematicidal activity of volatile metabolites produced by Brevundimonas diminuta highlighted the effectiveness of compounds similar to this compound. Ethyl pent-4-enoate caused significant mortality in nematodes at low concentrations (82.38% mortality at 1 µL), showcasing its potential as a natural pesticide .

Case Study 2: Anticancer Activity

In vitro studies on ferrocenyl derivatives indicated that certain modifications could enhance their anticancer efficacy. For example, a phthalimido-ferrocidiphenol complex showed improved activity against glioblastoma cells compared to its parent compound . This emphasizes the importance of structural modifications in enhancing biological activity.

Data Tables

Q & A

Basic: What are the established synthetic routes for Bis(pent-4-enyl) butanedioate, and how is its purity validated?

Answer:

this compound is typically synthesized via esterification, where butanedioic acid reacts with pent-4-en-1-ol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reflux conditions (temperature, solvent selection) to optimize yield .

- Purification via column chromatography or distillation to isolate the diester.

- Purity validation using NMR spectroscopy (e.g., confirming absence of unreacted alcohol or acid peaks) and GC-MS for quantitative analysis .

- Melting point determination to cross-check consistency with literature values .

Basic: How can researchers characterize the stereochemical configuration of this compound?

Answer:

- Chiral chromatography (HPLC or GC with chiral stationary phases) separates enantiomers, if present .

- Optical rotation measurements compare observed values to known standards .

- X-ray crystallography resolves absolute configuration but requires high-purity crystals, which may be challenging due to the compound’s ester flexibility .

Advanced: How to design experiments to investigate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

Answer:

- Controlled degradation studies : Expose samples to UV light (using a photostability chamber) or elevated humidity, then track changes via:

- Statistical design : Use factorial experiments to isolate variables (e.g., temperature vs. humidity) and apply ANOVA for significance testing .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts during hydrolysis)?

Answer:

- Reproducibility checks : Confirm reaction conditions (e.g., pH, solvent polarity) across labs .

- Mechanistic probes : Use isotopic labeling (e.g., D₂O for hydrolysis) to trace reaction pathways .

- Computational modeling : Simulate transition states to identify plausible intermediates (e.g., using Gaussian software) .

- Control experiments : Test for trace metal catalysis (common in ester hydrolysis) by adding chelating agents like EDTA .

Advanced: What multidisciplinary approaches enhance the study of this compound’s interactions with biological systems?

Answer:

- Surface chemistry integration : Study adsorption on model lipid bilayers (e.g., Langmuir troughs) to predict membrane permeability .

- Collaborative workflows : Pair synthetic chemists with computational biologists for molecular docking studies (e.g., predicting protein-binding affinity) .

- Toxicology assays : Use in vitro cell cultures to assess cytotoxicity, ensuring proper controls (e.g., solvent-only baselines) .

Advanced: How to address challenges in scaling up synthesis without compromising yield or purity?

Answer:

- Process optimization : Use microreactors for continuous flow synthesis to improve heat/mass transfer .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Green chemistry principles : Replace hazardous catalysts (e.g., H₂SO₄) with immobilized enzymes or ionic liquids .

Methodological: What statistical frameworks are optimal for analyzing dose-response data in toxicity studies?

Answer:

- Dose-response modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression (e.g., R package drc) .

- Error analysis : Bootstrap resampling to estimate confidence intervals for EC₅₀ values .

- Outlier detection : Apply Grubbs’ test to identify anomalous data points before final analysis .

Methodological: How to design a study comparing the compound’s reactivity with analogous diesters (e.g., varying alkyl chain length)?

Answer:

- Structure-activity relationship (SAR) framework :

Methodological: What techniques validate the absence of residual solvents or catalysts in the final product?

Answer:

- Headspace GC-MS : Detects volatile impurities (e.g., unreacted pent-4-en-1-ol) .

- ICP-OES : Quantifies trace metal residues from catalysts (e.g., Zn, Fe) .

- Limit tests : Follow pharmacopeial guidelines (e.g., USP) for threshold validation .

Theoretical: How does the compound’s electron-deficient ester groups influence its participation in Diels-Alder reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.